Tétrafluoroborate de 1,3-diisopropylimidazolium

Vue d'ensemble

Description

Synthesis Analysis

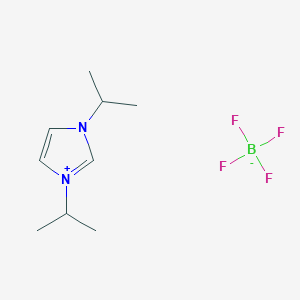

The synthesis of 1,3-diisopropylimidazolium tetrafluoroborate involves the reaction of diimines, which are precursors, in a solvent-free approach. This method is noted for being faster, cleaner, and yielding better results than previous methods (Ikhile et al., 2011).

Molecular Structure Analysis

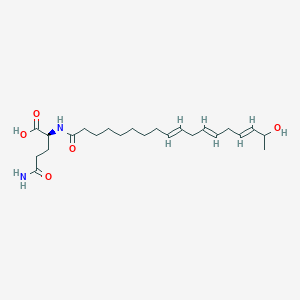

The molecular structure of 1,3-diisopropylimidazolium tetrafluoroborate has been elucidated through X-ray diffraction analysis. It reveals an extended network of hydrogen-bonded cations and anions, with one cation surrounded by at least three anions and vice versa. This polymeric supramolecular structure is maintained even in solution, especially in solvents of low dielectric constant, indicating nanostructured material characteristics (Consorti et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving 1,3-diisopropylimidazolium tetrafluoroborate generate various products, depending on the reaction conditions. For example, electrolysis of this ionic liquid produces BF3 and fluorocarbons at the anode, while the cation undergoes dimerization and dealkylation reactions at the cathode (Xiao & Johnson, 2003).

Physical Properties Analysis

Physical properties such as viscosity, thermal stability, surface tension, refractive index, and density of 1,3-diisopropylimidazolium tetrafluoroborate have been extensively studied. These properties vary with temperature, and the ionic liquid exhibits a wide electrochemical window, making it suitable for voltammetric analyses and other electrochemical applications (Shamsipur et al., 2010).

Chemical Properties Analysis

The chemical properties of 1,3-diisopropylimidazolium tetrafluoroborate, such as its reactivity and interaction with various substances, have been explored through various studies. For instance, its ability to form a protective film on surfaces through tribochemical reactions, as observed in tribological studies, highlights its potential as a neat lubricant or additive for improving friction and wear properties (Zhang et al., 2012).

Applications De Recherche Scientifique

Catalyseur en synthèse chimique

Tétrafluoroborate de 1,3-diisopropylimidazolium: est souvent utilisé comme catalyseur dans les réactions chimiques en raison de sa capacité à stabiliser les états de transition et à abaisser les énergies d'activation. Son efficacité en tant que catalyseur a été explorée dans des réactions telles que le couplage de Stille, qui est essentiel dans la synthèse de molécules organiques complexes .

Électrolyte dans la technologie des batteries

Dans le domaine du stockage de l'énergie, ce composé sert d'électrolyte haute performance dans les batteries lithium-ion. Sa nature ionique et sa stabilité thermique contribuent à une conductivité et une durée de vie de la batterie améliorées, ce qui en fait un composant précieux dans le développement de systèmes de stockage d'énergie plus efficaces .

Solvant pour la science des matériaux

En raison de ses propriétés de liquide ionique, il agit comme un solvant dans la préparation de matériaux avancés. Il est particulièrement utile dans la synthèse de nanomatériaux, où il peut contrôler la taille et la distribution des particules sans avoir besoin d'agents stabilisateurs supplémentaires .

Recherche sur le stockage de l'hydrogène

This compound: est utilisé dans la recherche sur le stockage de l'hydrogène. Sa structure peut interagir avec les molécules d'hydrogène, ce qui est crucial pour développer des méthodes de stockage de l'hydrogène sûres et efficaces, un défi majeur dans l'utilisation de l'hydrogène comme source d'énergie propre .

Précurseur de carbène N-hétérocyclique

Ce composé est un précurseur des carbenes N-hétérocycliques (NHC), qui sont très recherchés en chimie organométallique pour leur rôle de ligands dans la conception de catalyseurs. Les NHC dérivés de ce composé peuvent conduire à des catalyseurs qui facilitent une variété de transformations organiques .

Recherche pharmaceutique

En recherche pharmaceutique, il est utilisé comme réactif dans la synthèse de composés médicamenteux, en particulier dans la création de nouveaux médicaments où des liquides ioniques spécifiques peuvent jouer un rôle dans l'amélioration de la solubilité et de la stabilité des médicaments .

Applications en chimie verte

En tant que solvant vert, This compound est utilisé dans des procédés écologiques. Sa nature non volatile et sa recyclabilité en font une excellente alternative aux solvants organiques traditionnels, réduisant l'impact environnemental et améliorant la durabilité des procédés chimiques .

Chimie analytique

En chimie analytique, il est utilisé dans les techniques chromatographiques pour la séparation de mélanges complexes. Ses propriétés uniques peuvent améliorer la résolution et l'efficacité des séparations chromatographiques, conduisant à des résultats analytiques plus précis et plus fiables .

Mécanisme D'action

Target of Action

1,3-Diisopropylimidazolium tetrafluoroborate (DPIM) primarily targets the extracellular matrix (ECM) proteins in the liver . These proteins play a crucial role in the structural integrity and function of the liver.

Mode of Action

DPIM interacts with its targets by reducing the expression of monocyte chemoattractant protein-1 (MCP-1) and enhancing the matrix metalloproteinase-mediated ECM remodeling . MCP-1 is a key player in the recruitment of immune cells to the liver, contributing to inflammation and fibrosis. By reducing MCP-1 expression, DPIM can decrease inflammation and collagen deposition in the liver .

Biochemical Pathways

The primary biochemical pathway affected by DPIM is the MCP-1 mediated inflammatory pathway . By reducing MCP-1 expression, DPIM decreases the infiltration of immune cells into the liver, thereby reducing inflammation and fibrosis. Additionally, DPIM enhances the activity of matrix metalloproteinases, enzymes that degrade the ECM, thereby promoting ECM remodeling and reducing fibrosis .

Result of Action

The result of DPIM’s action is a significant reduction in inflammation and collagen deposition in the liver . This can lead to a decrease in liver fibrosis, a condition characterized by the excessive accumulation of ECM proteins that can disrupt liver function .

Action Environment

Safety and Hazards

The safety information for 1,3-Diisopropylimidazolium tetrafluoroborate indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .

Analyse Biochimique

Biochemical Properties

1,3-Diisopropylimidazolium tetrafluoroborate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with matrix metalloproteinases (MMPs), which are crucial for extracellular matrix remodeling . The nature of these interactions often involves binding to the active sites of enzymes, altering their activity and thus influencing the overall biochemical reaction.

Cellular Effects

The effects of 1,3-Diisopropylimidazolium tetrafluoroborate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to reduce inflammation and fibrosis in hepatic cells by decreasing the expression of monocyte chemoattractant protein-1 (MCP-1) and enhancing matrix metalloproteinase-mediated extracellular matrix remodeling . These effects highlight its potential therapeutic applications in treating liver fibrosis and other related conditions.

Molecular Mechanism

At the molecular level, 1,3-Diisopropylimidazolium tetrafluoroborate exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates their functions. For example, its interaction with matrix metalloproteinases (MMPs) leads to the degradation of extracellular matrix components, which is crucial for tissue remodeling and repair . Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways, thereby altering the cellular response to various stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Diisopropylimidazolium tetrafluoroborate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained anti-inflammatory and anti-fibrotic effects in hepatic cells . Its stability in different experimental conditions must be carefully monitored to ensure consistent results.

Dosage Effects in Animal Models

The effects of 1,3-Diisopropylimidazolium tetrafluoroborate vary with different dosages in animal models. In studies involving mice, different concentrations of the compound were administered to evaluate its therapeutic potential. It was found that higher doses led to more pronounced anti-inflammatory and anti-fibrotic effects, while excessively high doses could result in toxic or adverse effects . Therefore, determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

1,3-Diisopropylimidazolium tetrafluoroborate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with matrix metalloproteinases (MMPs) is particularly noteworthy, as it influences the degradation of extracellular matrix components and the overall metabolic balance within tissues . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 1,3-Diisopropylimidazolium tetrafluoroborate within cells and tissues are critical for its biological activity. This compound is known to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions determine its localization and concentration within different cellular compartments, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 1,3-Diisopropylimidazolium tetrafluoroborate is an important factor that affects its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a crucial role in determining its localization, ensuring that it reaches the appropriate sites of action . Understanding these localization mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Propriétés

IUPAC Name |

1,3-di(propan-2-yl)imidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.BF4/c1-8(2)10-5-6-11(7-10)9(3)4;2-1(3,4)5/h5-9H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKQPXYUPOKHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)N1C=C[N+](=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584748 | |

| Record name | 1,3-Di(propan-2-yl)-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

286014-34-4 | |

| Record name | 1,3-Di(propan-2-yl)-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diisopropylimidazolium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Are there other studies exploring the therapeutic potential of imidazolium salts in inflammatory conditions?

A2: While the provided abstract [] does not mention 1,3-Diisopropylimidazolium tetrafluoroborate specifically, it highlights that an orally available small imidazolium salt showed efficacy in ameliorating inflammation and fibrosis in a murine model of cholestasis. This research indicates that the therapeutic potential of imidazolium salts extends beyond 1,3-Diisopropylimidazolium tetrafluoroborate and warrants further exploration for various inflammatory conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

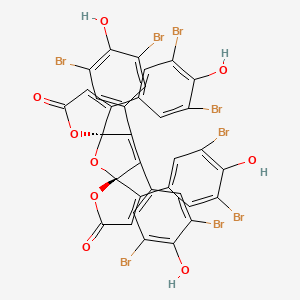

![(9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1257942.png)

![[[(s)-4-Oxo-2-azetidinyl]carbonyl]-l-histidyl-l-prolinamide dihydrate](/img/structure/B1257948.png)